![molecular formula C10H18O B13606947 (1-(Cyclopentylmethyl)cyclopropyl)methanol](/img/structure/B13606947.png)
(1-(Cyclopentylmethyl)cyclopropyl)methanol
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Overview
Description
(1-(Cyclopentylmethyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H18O It is characterized by a cyclopropyl group attached to a methanol moiety, with a cyclopentylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylmethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with cyclopentylmethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1-(Cyclopentylmethyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclopentylmethyl cyclopropyl ketone or aldehyde.
Reduction: Formation of cyclopentylmethyl cyclopropane.
Substitution: Formation of cyclopentylmethyl cyclopropyl halides.
Scientific Research Applications
Scientific Research Applications of (1-(Cyclopentylmethyl)cyclopropyl)methanol
This compound is a chemical compound with a range of applications in scientific research, including its use as an intermediate in synthesizing complex organic molecules. Its unique structure, featuring both cyclopropyl and cyclopentylmethyl groups, gives it distinct chemical and physical properties, making it valuable across various research and industrial applications.
Applications:
- Chemistry: It serves as a building block in creating complex organic molecules.
- Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
- Medicine: Researches explore its therapeutic potential and its role as a precursor in drug development.
- Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of this compound typically involves reacting cyclopropylmethanol with cyclopentylmethyl bromide in the presence of a base like sodium hydride. This reaction follows a nucleophilic substitution mechanism, leading to the desired product. Typical reaction conditions include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial production may use similar synthetic routes but on a larger scale, with continuous flow reactors and optimized conditions to improve efficiency and yield. Purification techniques like distillation or chromatography are used to obtain the pure compound.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclopropyl and cyclopentylmethyl groups contribute to the compound's lipophilicity, influencing its distribution and activity in biological systems.
Comparison with Similar Compounds
this compound can be compared to similar compounds:
- Cyclopropylmethanol
- Cyclopentylmethanol
- (1-(Cyclopropylmethyl)cyclopropyl)methanol
The uniqueness of this compound arises from the combination of cyclopropyl and cyclopentylmethyl groups, which provide it with unique chemical and physical properties.
Potential Reactions and Products
this compound can undergo several types of chemical reactions, leading to various products:
- Oxidation: Can lead to the formation of cyclopentylmethyl cyclopropyl ketone or aldehyde.
- Reduction: Can lead to the formation of cyclopentylmethyl cyclopropane.
- Substitution: Can lead to the formation of cyclopentylmethyl cyclopropyl halides.
Mechanism of Action
The mechanism of action of (1-(Cyclopentylmethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl and cyclopentylmethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethanol
- Cyclopentylmethanol
- (1-(Cyclopropylmethyl)cyclopropyl)methanol
Uniqueness
(1-(Cyclopentylmethyl)cyclopropyl)methanol is unique due to the presence of both cyclopropyl and cyclopentylmethyl groups, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Biological Activity
(1-(Cyclopentylmethyl)cyclopropyl)methanol is a cyclopropane derivative that has garnered interest due to its diverse biological activities. This compound, characterized by a cyclopropyl and cyclopentylmethyl moiety, exhibits a range of pharmacological effects, which can be attributed to its structural properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H16O
- Molecular Weight : 168.24 g/mol
- Physical State : Liquid
- Boiling Point : 123-124 °C
The biological activity of this compound is primarily attributed to its hydroxyl group, which facilitates interactions with specific molecular targets. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.
Antimicrobial Activity
Research indicates that cyclopropane derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development .
Antitumor Activity
Studies have shown that cyclopropane derivatives possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
- Antitumor Mechanism : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 30 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[1-(cyclopentylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H18O/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9,11H,1-8H2 |
InChI Key |
CSFOIMIRZHKOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CC2)CO |
Origin of Product |
United States |
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